

6-methyl-1H-indazol-5-amine CAS number

81115-45-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-methyl-1H-indazol-5-amine

Cat. No.: B1300594

[Get Quote](#)

An In-depth Technical Guide to **6-methyl-1H-indazol-5-amine** (CAS: 81115-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^{[1][2]} This document provides a comprehensive technical overview of **6-methyl-1H-indazol-5-amine**, consolidating its physicochemical properties, spectroscopic characteristics, a plausible synthesis protocol, potential biological applications, and essential safety data. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical and computational data for **6-methyl-1H-indazol-5-amine** are summarized below. This information is critical for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
CAS Number	81115-45-9	[3] [4] [5]
Molecular Formula	C ₈ H ₉ N ₃	[3] [4] [5]
Molecular Weight	147.18 g/mol	[3] [4] [5]
IUPAC Name	6-methyl-1H-indazol-5-amine	[6]
Synonyms	5-Amino-6-methyl-1H-indazole, 6-METHYL-1H-INDAZOL-5- YLAMINE	[4] [6]
SMILES	CC1=CC2=C(C=C1N)C=NN2	[3] [4]
Flash Point	215 °C	[3]
Topological Polar Surface Area (TPSA)	54.7 Å ²	[4]
logP	1.45352	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bonds	0	[4]
Storage Conditions	4°C, protect from light	[4]

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this compound are not readily available in the cited literature, the expected spectroscopic features can be predicted based on its chemical structure and general principles of spectroscopy for amines and indazoles.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber
¹ H NMR	-NH ₂ protons	Broad singlet, ~3.5-5.0 ppm (variable, D ₂ O exchangeable) [8]
Aromatic protons (C3-H, C4-H, C7-H)		~6.5-8.0 ppm
-CH ₃ protons		Singlet, ~2.2-2.5 ppm[8]
-NH proton (indazole)		Broad singlet, >10 ppm (variable)
¹³ C NMR	Aromatic carbons	~110-150 ppm
-CH ₃ carbon		~15-25 ppm
IR Spectroscopy	N-H stretch (primary amine)	Two sharp bands, 3350-3500 cm ⁻¹ (asymmetric & symmetric)[8]
N-H bend (primary amine)		~1590-1650 cm ⁻¹
C-N stretch		~1250-1335 cm ⁻¹
Aromatic C-H stretch		~3000-3100 cm ⁻¹
N-H stretch (indazole)		Broadband, ~3100-3300 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 147 (Odd value, consistent with the Nitrogen Rule for 3 N atoms)[9]
Key Fragmentation		Loss of CH ₃ (m/z = 132)

Synthesis and Purification

A variety of synthetic routes for the 1H-indazole core have been reported.[2][10][11] A plausible and commonly employed method for synthesizing substituted indazoles is via the Jacobson

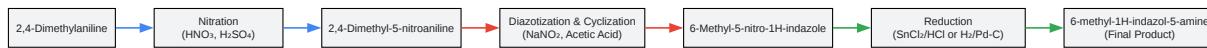
indazole synthesis or related cyclization strategies. Below is a detailed hypothetical protocol for the synthesis of **6-methyl-1H-indazol-5-amine**.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is based on general methodologies for the synthesis of substituted indazoles.

Step 1: Nitration of 2,4-Dimethylaniline

- Cool a solution of 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
- Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at this temperature for 2-3 hours.
- Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
- Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethyl-5-nitroaniline.


Step 2: Diazotization and Cyclization to form 6-methyl-5-nitro-1H-indazole

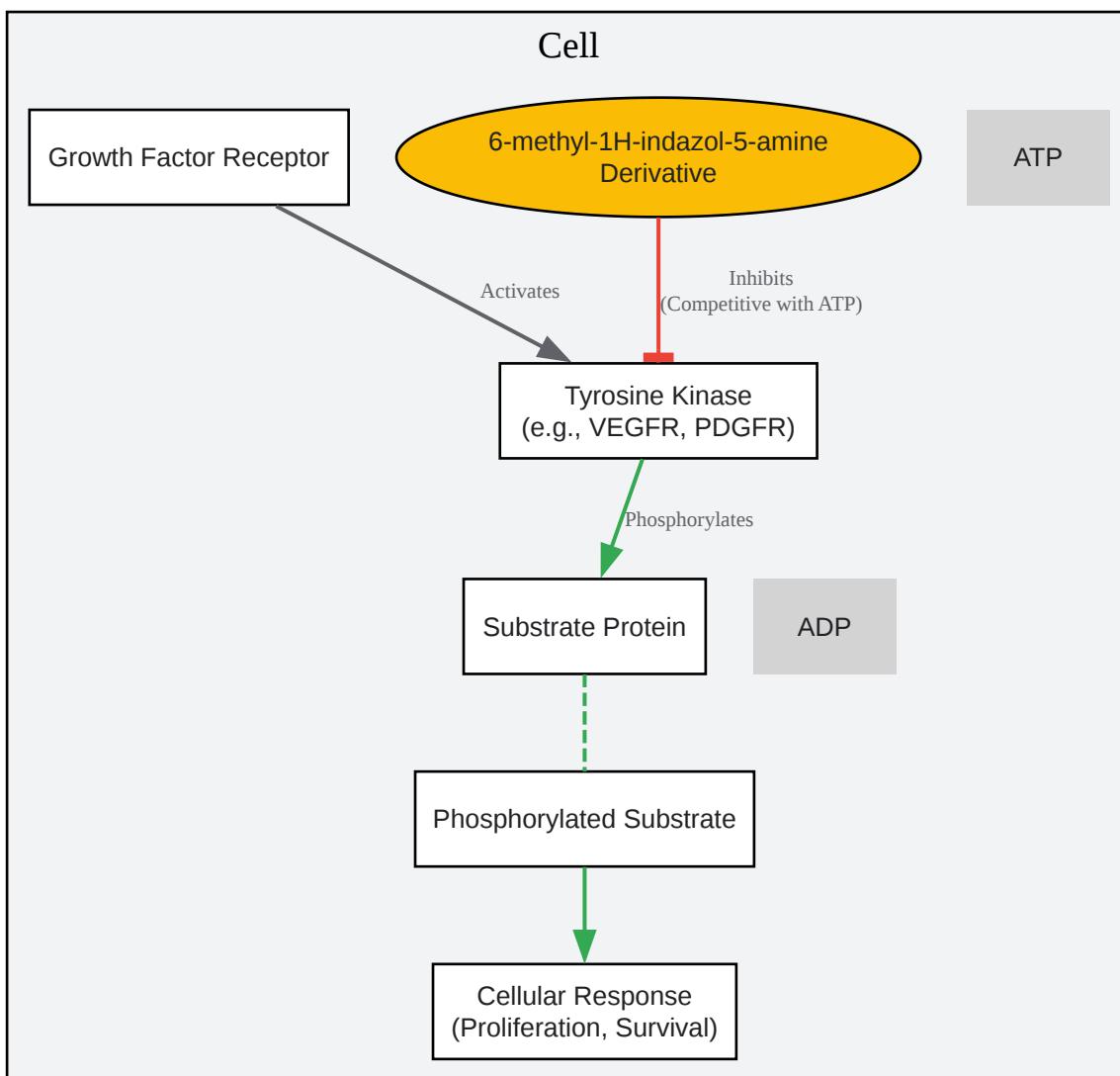
- Dissolve the 2,4-dimethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
- Cool the solution to 0-5 °C.
- Add a solution of sodium nitrite (1.1 eq) in water dropwise.
- Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-methyl-5-nitro-1H-indazole.

Step 3: Reduction to **6-methyl-1H-indazol-5-amine**

- Dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or methanol.
- Add a reducing agent such as tin(II) chloride (SnCl_2) (3-5 eq) and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using Pd/C can be employed.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the final compound by recrystallization or column chromatography to yield **6-methyl-1H-indazol-5-amine**.

[Click to download full resolution via product page](#)


A plausible synthetic workflow for **6-methyl-1H-indazol-5-amine**.

Biological Activity and Potential Applications

Indazole-containing compounds are recognized for their diverse pharmacological activities.^[2] They are prevalent in numerous clinically approved drugs and investigational agents, often targeting protein kinases.

- **Anticancer Activity:** Many indazole derivatives are potent inhibitors of various protein kinases (e.g., tyrosine kinases) involved in cancer cell proliferation and survival.[\[1\]](#) The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for kinases.[\[1\]](#)
- **Anti-inflammatory Effects:** Certain indazoles act as inhibitors of inflammatory mediators like p38 MAP kinase and cyclooxygenase (COX).
- **Antimicrobial Properties:** The indazole nucleus has been incorporated into agents with activity against various bacterial and fungal strains.[\[2\]](#)[\[12\]](#)
- **Neurological Applications:** Some derivatives have shown activity as serotonin receptor antagonists.[\[1\]](#)

While the specific biological targets of **6-methyl-1H-indazol-5-amine** are not defined in the available literature, its structure suggests it could serve as a valuable intermediate or scaffold for developing novel kinase inhibitors or other therapeutic agents. A related compound, 1-Methyl-1H-indazol-5-amine, is used to synthesize agonists of the TRPM5 ion channel, indicating potential applications in gastrointestinal motility disorders.[\[13\]](#)

[Click to download full resolution via product page](#)

Hypothetical mechanism: Inhibition of a kinase signaling pathway.

Safety and Handling

6-methyl-1H-indazol-5-amine is classified as hazardous and should be handled with appropriate precautions in a laboratory setting. It is intended for research use only.[3][5]

Hazard Category	GHS Classification and Statements
Acute Toxicity	H301: Toxic if swallowed. H312: Harmful in contact with skin. [6] H332: Harmful if inhaled. [6]
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Sensitization	H317: May cause an allergic skin reaction.
Respiratory Irritation	H335: May cause respiratory irritation.

Handling and First Aid

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Inhalation: If inhaled, move the person to fresh air.
- Skin Contact: In case of contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
- Ingestion: If swallowed, administer activated charcoal (20-40 g in a 10% slurry) if the person is conscious and seek immediate medical attention.

Conclusion

6-methyl-1H-indazol-5-amine (CAS: 81115-45-9) is a valuable chemical intermediate with significant potential in the field of drug discovery, stemming from the proven therapeutic

relevance of the indazole scaffold. This guide has provided a detailed summary of its physicochemical properties, predicted spectroscopic profile, a representative synthetic route, and crucial safety information. Researchers and scientists can leverage this information to facilitate their work in synthesizing and evaluating novel indazole-based compounds for a variety of therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methyl-1H-indazol-5-amine | 81115-45-9 | GDA11545 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 6-methyl-1H-indazol-5-amine | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-methyl-1H-indazol-5-amine CAS number 81115-45-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300594#6-methyl-1h-indazol-5-amine-cas-number-81115-45-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com